molecular formula C10H15NO4 B2915916 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid CAS No. 2567498-37-5

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

Cat. No.: B2915916
CAS No.: 2567498-37-5
M. Wt: 213.233
InChI Key: LFOMCBFEQHZHQD-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid is a synthetic organic compound with a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol This compound features a piperidine ring substituted with a hydroxy group and a prop-2-enoyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Addition of the Prop-2-enoyl Group: The prop-2-enoyl group is added through an acylation reaction, typically using acryloyl chloride in the presence of a base like pyridine.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The prop-2-enoyl group can be reduced to a propyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated propyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.

Uniqueness

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its acetic acid moiety differentiates it from similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(4-hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-8(12)11-5-3-10(15,4-6-11)7-9(13)14/h2,15H,1,3-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMCBFEQHZHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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